1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid
Overview
Description
1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with a pyrazole core structure. This compound is known for its diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of both phenyl and carboxylic acid groups in its structure contributes to its unique reactivity and functionality.
Mechanism of Action
Target of Action
It was found that a similar compound was docked with ampicillin-ctx-m-15, suggesting potential antimicrobial activity .
Mode of Action
The compound showed good binding interaction with the targeted amino acids, indicating that it may interact with its targets to exert its effects .
Result of Action
The compound’s interaction with its targets suggests it may have potential therapeutic effects .
Biochemical Analysis
Biochemical Properties
1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as ampicillin-CTX-M-15, exhibiting good binding interactions with targeted amino acids . The nature of these interactions involves hydrogen bonding and π-ring interactions, which stabilize the supramolecular assembly . These interactions are crucial for the compound’s biochemical activity and potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes and functions. Studies have shown that this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific enzymes and proteins can lead to changes in cellular signaling, potentially impacting processes such as cell growth, differentiation, and apoptosis . Additionally, the compound’s effects on gene expression may result in altered levels of specific proteins, further influencing cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form hydrogen bonds and π-ring interactions with enzymes and proteins is a key aspect of its mechanism . These interactions can lead to the inhibition or activation of specific enzymes, thereby modulating biochemical pathways and cellular processes. Additionally, the compound’s influence on gene expression can result in changes in the levels of various proteins, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term studies in vitro and in vivo have provided insights into the compound’s effects on cellular processes, highlighting its potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that the compound exhibits threshold effects, where specific dosages are required to achieve desired biochemical and therapeutic outcomes . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Animal studies have provided valuable data on the compound’s efficacy and safety, guiding its potential use in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s interactions with specific enzymes can influence metabolic flux and metabolite levels, contributing to its overall biochemical effects . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions are essential for the compound’s therapeutic efficacy and its ability to reach target sites within the body.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells . This localization is essential for the compound’s interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated at 50°C, and stirred for 3 hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the carbonyl group to yield alcohol derivatives.
Substitution: The phenyl and carboxylic acid groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, alcohols, and other functionalized compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an analgesic, anti-inflammatory, and anticancer agent.
Material Science:
Analytical Chemistry: The compound and its derivatives are utilized as analytical reagents and chemo-sensors.
Biological Research: Studies have explored its interactions with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
4-Aminoantipyrine: A precursor in the synthesis of 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid, known for its analgesic and anti-inflammatory properties.
Dipyrone: A related compound with similar structural features, used as an analgesic and antipyretic agent.
Thiophene-2-carbohydrazide derivatives: Compounds with similar heterocyclic structures and potential biological activities.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-10(12(16)17)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFYEFAILLBNHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289207 | |
Record name | Antipyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50289207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83-10-3 | |
Record name | Antipyric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59834 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Antipyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50289207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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